2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine
Overview
Description
2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine: is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical and physical properties
Scientific Research Applications
2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It is known that similar compounds, such as bis(pyridin-2-yl)amine derivatives, are flexible bidentate n,n-ligands widely applied in supramolecular chemistry, catalysis, and ion sensing . They can bind with DNA molecules and demonstrate luminescent properties .
Biochemical Pathways
Given the mode of action of similar compounds, it is likely that this compound affects the mitochondrial electron transport chain, leading to downstream effects on cellular respiration and energy production .
Pharmacokinetics
The introduction of fluorine-containing groups to the molecule’s structure is known to influence electronic properties, solubility, conformations, and the lipophilicity of the compound , which could potentially impact its bioavailability.
Result of Action
Similar compounds have been shown to possess cytotoxic activity , suggesting that this compound may have similar effects.
Action Environment
The synthesis of similar compounds has been reported to require careful optimization of the catalytic system , suggesting that the action of this compound may be influenced by factors such as temperature and pH.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-5-(trifluoromethyl)pyridine.
Amination Reaction: The 2-bromo-5-(trifluoromethyl)pyridine undergoes a palladium-catalyzed amination reaction with ethylamine in the presence of a palladium catalyst such as Pd(dba)2 and a ligand like BINAP.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as fluoride ions or amines replace the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include fluorides of alkaline metals, hydrofluoric acid, and tetrabutylammonium fluoride.
Oxidation: Common oxidizing agents are hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of piperidine derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine.
2-Chloro-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine with similar chemical properties.
Bis(5-(trifluoromethyl)pyridin-2-yl)amine: A related compound used in the synthesis of ligands for metal complexes.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the ethylamine group, which imparts distinct chemical reactivity and biological activity compared to other trifluoromethyl-substituted pyridines.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)6-1-2-7(3-4-12)13-5-6/h1-2,5H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAAOPBQLZKGHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592507 | |
Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-36-1 | |
Record name | 5-(Trifluoromethyl)-2-pyridineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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